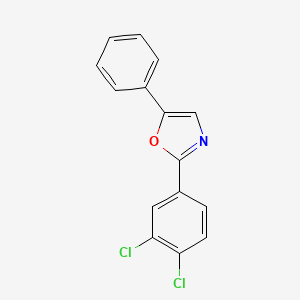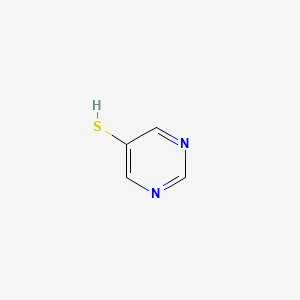
Pyrimidine-5-thiol
Overview
Description
Pyrimidine-5-thiol: is an organic compound with the molecular formula C4H4N2S . It is a derivative of pyrimidine, where a thiol group (-SH) is attached to the fifth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-5-thiol can be synthesized through various methods. One common approach involves the reaction of pyrimidine derivatives with sulfur-containing reagents. For example, the reaction of 4,6-diamino-2-pyrimidinethiol with metal salts under hydrothermal conditions can yield coordination polymers . Another method involves the use of silver coordination polymers, where 4,6-diamino-2-pyrimidinethiol acts as a ligand .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Hydrothermal synthesis and coordination polymer formation are commonly employed techniques in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol group, which can participate in redox processes and form covalent bonds with other molecules .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group to form disulfides or sulfonic acids.
Reduction: Reducing agents like sodium borohydride can reduce disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the thiol group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Chemistry: Pyrimidine-5-thiol is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, drug delivery, and environmental remediation .
Biology: In biological research, this compound is studied for its potential antibacterial and antioxidant properties. It has been shown to exhibit activity against multidrug-resistant bacteria and can be used in the development of new antimicrobial agents .
Medicine: The compound’s ability to form coordination complexes with metals makes it a candidate for drug development. It can be used to design metal-based drugs with enhanced therapeutic properties .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including catalysts and sensors. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Pyrimidine-5-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of coordination complexes. These complexes can exhibit various biological activities, such as antibacterial and antioxidant effects .
Molecular Targets and Pathways:
Antibacterial Activity: The compound can disrupt bacterial cell walls and membranes, leading to cell death.
Antioxidant Activity: this compound can scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
4,6-Diamino-2-pyrimidinethiol: This compound is structurally similar to Pyrimidine-5-thiol and is used in the synthesis of coordination polymers and MOFs.
2-Thiopyrimidine: Another thiol-containing pyrimidine derivative with similar chemical properties and applications.
Uniqueness: this compound is unique due to its specific position of the thiol group on the pyrimidine ring, which influences its reactivity and interaction with other molecules.
Properties
IUPAC Name |
pyrimidine-5-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHIWANQNOGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405770 | |
| Record name | 5-PYRIMIDINETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29878-64-6 | |
| Record name | 5-PYRIMIDINETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


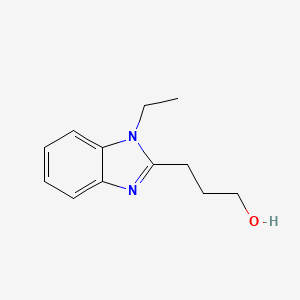

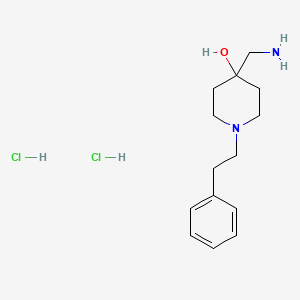
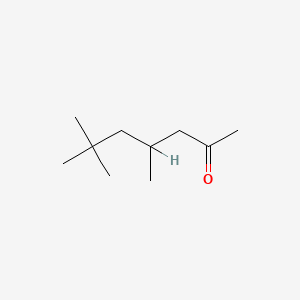
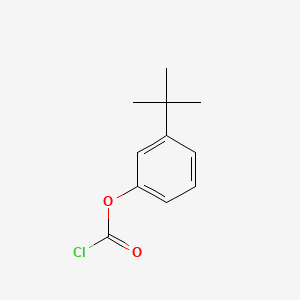
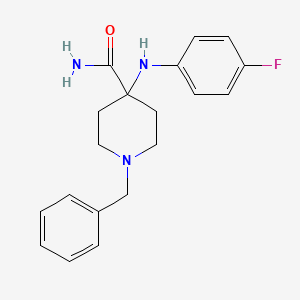
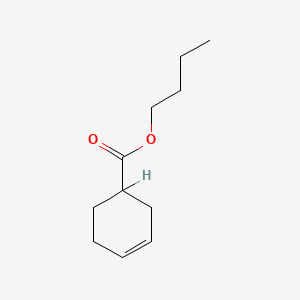


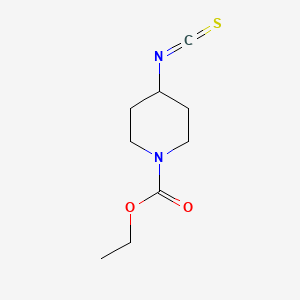
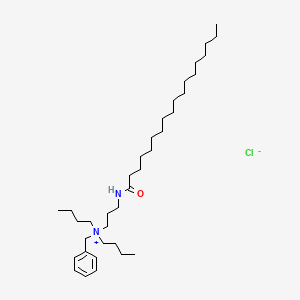
![Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate](/img/structure/B1621941.png)
![P-[[4-[(2-Hydroxyethyl)amino]-1-naphthyl]azo]benzenesulphonamide](/img/structure/B1621942.png)
